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Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a tri-substituted benzene
derivative characterized by its high acidity and lipophilicity. Structurally, it is the chloro-analog of
Nitroxynil, a well-established anthelmintic agent. Due to the synergistic electron-withdrawing
effects of the nitrile (-CN), nitro (-NO2), and chloro (-Cl) groups on the phenolic hydroxyl, this
compound acts as a potent protonophore, capable of uncoupling oxidative phosphorylation in
mitochondria.

In drug discovery, it serves as a critical scaffold for Structure-Activity Relationship (SAR)
studies targeting anthelmintic activity and as a versatile intermediate for synthesizing fused
heterocycles via reduction of the nitro group.
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Chemical Profile & Physicochemical Properties[1][2]
[31[4][5][6][7][8]

The pharmacological potential of CAS 1689-88-9 is dictated by its physicochemical
parameters, specifically its pKa and lipophilicity (LogP). The presence of three electron-
withdrawing groups (EWGs) dramatically increases the acidity of the phenol, allowing it to exist
as a lipophilic anion at physiological pH.

Table 1: Physicochemical

Property Value Context/Notes
CAS Number 1689-88-9
Molecular Formula C7H3CIN20s
Molecular Weight 198.56 g/mol
Appearance Yellow crystalline solid Typical of nitrophenols
Melting Point 145-148 °C Dependent on purity/solvent
] High acidity due to -NO2z and -
Predicted pKa ~45-5.2
CN ortho/para to -OH
Lipophilic enough to cross
LogP (Octanol/Water) ~22-25
membranes
H-Bond Donors 1 Phenolic -OH
H-Bond Acceptors 4 -CN, -NO2, -OH

Synthesis Protocol: Regioselective Nitration

Objective: Synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile from 3-chloro-4-
hydroxybenzonitrile via electrophilic aromatic substitution.

Retrosynthetic Analysis

The synthesis relies on the directing effects of the substituents. The hydroxyl group (-OH) is a
strong ortho/para activator, while the nitrile (-CN) is a meta director. The chlorine is a weak

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b169153/docs?utm_src=pdf-body#technical-monograph-3-chloro-4-hydroxy-5-nitrobenzonitrile-cas-1689-88-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

deactivator but ortho/para directing.
o Target Position (C5): Ortho to the -OH group.

o Reagents: Mixed acid (HNO3/H2S0a4) or Nitric acid in Acetic Acid.

Step-by-Step Methodology

Note: This protocol assumes standard laboratory safety equipment (fume hood, PPE) due to
the handling of strong acids and nitriles.

Reagents:

 Starting Material: 3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3)[1]
e Solvent: Glacial Acetic Acid (AcOH)

e Nitrating Agent: Fuming Nitric Acid (HNOs)

Workflow:

» Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer,
dissolve 10 mmol of 3-chloro-4-hydroxybenzonitrile in 15 mL of glacial acetic acid.

o Temperature Control: Cool the solution to 0-5 °C using an ice-water bath. Critical:
Controlling temperature prevents dinitration or hydrolysis of the nitrile group.

» Addition: Dropwise add 1.1 equivalents of fuming HNOs over 20 minutes. Maintain internal
temperature below 10 °C.

o Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2—3 hours.
The solution will turn from colorless to yellow/orange.

e Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Eluent: 30% EtOAc in
Hexanes). The product will appear as a distinct yellow spot with a lower Rf value than the
starting material due to increased polarity and acidity.
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e Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.
The product should precipitate as a yellow solid.

« |solation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove
residual acid.

 Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column
chromatography if high purity (>98%) is required.

Synthetic Pathway Diagram
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Caption: Figure 1. Regioselective nitration pathway. The hydroxyl group directs the nitro group
to the C5 position.

Mechanism of Action: Mitochondrial Uncoupling

This compound belongs to the class of protonophores. Its biological activity—and toxicity—
stems from its ability to disrupt the mitochondrial proton gradient (ApH), which drives ATP
synthesis.

The Proton Shuttle Cycle

o Entry: The neutral, protonated form of the molecule (Ph-OH) is lipophilic. It diffuses passively
across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM)
into the matrix.

o Deprotonation: The mitochondrial matrix has a higher pH (alkaline) compared to the
intermembrane space. Inside the matrix, the phenol deprotonates (Ph-OH - Ph-O~ + H™*).
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» Anion Efflux: The resulting phenolate anion is charge-delocalized (stabilized by the -NO2 and
-CN groups), allowing it to remain lipophilic enough to move back across the IMM to the
intermembrane space, driven by the membrane potential (AW).

o Reprotonation: In the acidic intermembrane space, the anion picks up a proton, reforming
the neutral molecule.

o Result: This cycle futilely transports protons into the matrix, dissipating the electrochemical
gradient as heat rather than ATP production.

Mechanism Diagram
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Caption: Figure 2. Protonophore cycle. The compound shuttles protons across the inner
mitochondrial membrane, bypassing ATP synthase.

Applications in Drug Development[1][5][7][12][13]
Anthelmintic SAR Studies

Researchers utilize CAS 1689-88-9 to map the pharmacophore of fasciolicides (drugs against
liver flukes).

e Reference Compound: Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile).

» Substitution Logic: Replacing the lodine (in Nitroxynil) with Chlorine (in CAS 1689-88-9)
alters the lipophilicity and steric bulk without changing the electronic environment
significantly. This allows scientists to determine if the bulky iodine is necessary for receptor
binding or if the activity is purely driven by the uncoupling mechanism.

Synthetic Scaffold

The compound is a "privileged structure" for generating benzoxazoles and benzimidazoles.

e Reduction: The nitro group (-NO2z) can be reduced to an amine (-NHz) using Fe/HCI or
H2/Pd-C.

o Cyclization: The resulting ortho-amino-phenol derivative reacts with aldehydes or carboxylic
acids to form benzoxazoles, which are key motifs in anticancer and antimicrobial research.

Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin & Irritant.

o H301: Toxic if swallowed (Uncoupling agent).

o H315/H319: Causes skin and serious eye irritation.[2][3]
Handling Protocol:

e No Dust: Handle as a solution whenever possible to avoid inhaling dust.
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» Waste: Do not dispose of down the drain. Nitriles and nitro-compounds require specific
incineration protocols to prevent the formation of toxic byproducts (NOx, HCN).

o First Aid: In case of exposure, immediate supportive care is required. Note that standard
oxygen therapy may be insufficient for metabolic uncoupling; cooling measures may be
needed if hyperthermia occurs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 3-Chloro-4-hydroxy-5-
nitrobenzonitrile (CAS 1689-88-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169153/docs#technical-monograph-3-chloro-4-
hydroxy-5-nitrobenzonitrile-cas-1689-88-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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